molecular formula C10H9FN2O2 B1444279 (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol CAS No. 1568024-49-6

(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol

Cat. No. B1444279
CAS RN: 1568024-49-6
M. Wt: 208.19 g/mol
InChI Key: JAKUXLYGBOOPHJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol, also known as 1-fluoro-3-oxadiazole or FOx, is a synthetic organic compound belonging to the oxadiazole class of heterocyclic compounds. It was first synthesized in the laboratory in the late 1980s and has since become a widely studied molecule due to its many potential applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. The purpose of

Scientific Research Applications

Potential Anticancer Agent

  • Compounds related to (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have been identified as novel apoptosis inducers with potential as anticancer agents. They show activity against various cancer cell lines, including breast and colorectal cancer. These compounds also have the potential to identify molecular targets for cancer treatment (Zhang et al., 2005).

Fluorescence Quenching for Aniline Sensing

  • Derivatives of 1,3,4-oxadiazole, similar to the compound , have been studied for their potential in fluorescence quenching, particularly for aniline sensing. This research suggests their application in detecting aniline via fluorescence quenching (Naik, Khazi, & Malimath, 2018).

Antimicrobial Activity

  • 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds, including some containing fluorinated elements, have shown effectiveness against various bacterial and fungal organisms, suggesting their potential use in developing new antimicrobial agents (Fuloria et al., 2009).

Material Science and Electronics

  • Some 1,3,4-oxadiazole derivatives, related to the compound of interest, have been explored for their thermal, optical, and electrochemical properties. These findings indicate potential applications in material science, particularly in organic optoelectronic devices due to their good thermal stability and low orbital energy levels (Liu, Zhao, & Huang, 2007).

properties

IUPAC Name

(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6(14)10-12-9(13-15-10)7-3-2-4-8(11)5-7/h2-6,14H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKUXLYGBOOPHJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=NO1)C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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